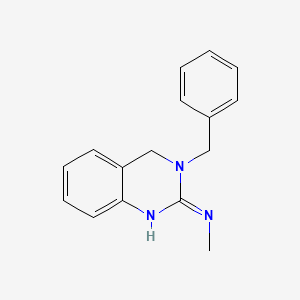
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine typically involves the reaction of anthranilic acid derivatives with benzylamine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazoline ring. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as zinc oxide micelles has been reported to enhance the efficiency of the reaction and reduce the reaction time .
化学反应分析
Types of Reactions
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
作用机制
The mechanism of action of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells .
相似化合物的比较
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dithione
- 3-benzyl-4(3H)-quinazolinone
- 2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives . The presence of the benzyl and N-methyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
属性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC 名称 |
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C16H17N3/c1-17-16-18-15-10-6-5-9-14(15)12-19(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI 键 |
PJJLKSYILYUTSZ-UHFFFAOYSA-N |
规范 SMILES |
CN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


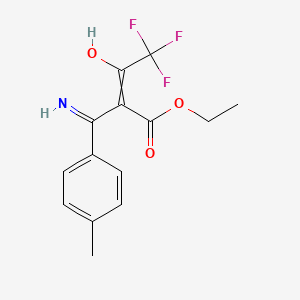
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
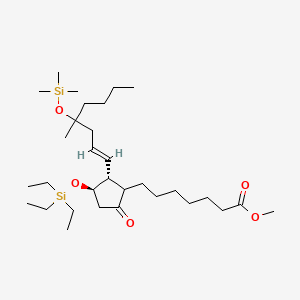
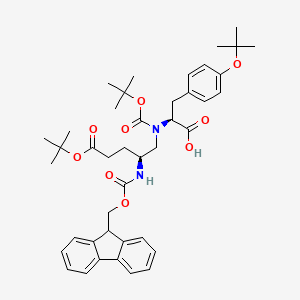
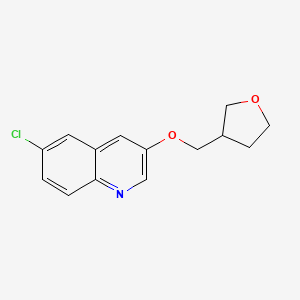
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)

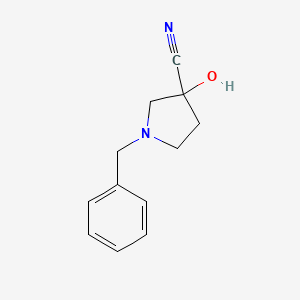
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

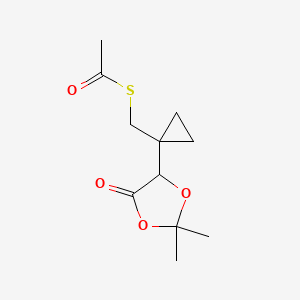
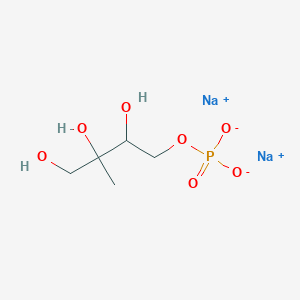
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
